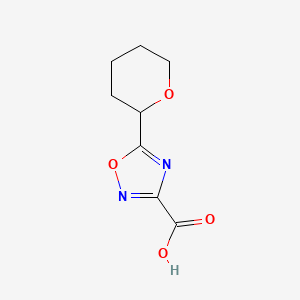

5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a tetrahydropyran (oxan-2-yl) group and at the 3-position with a carboxylic acid moiety. The 1,2,4-oxadiazole scaffold is renowned for its versatility in medicinal chemistry, often contributing to enhanced metabolic stability, bioavailability, and target-binding affinity . This compound is synthesized via cyclization or ester hydrolysis strategies common to 1,2,4-oxadiazoles .

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

5-(oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O4/c11-8(12)6-9-7(14-10-6)5-3-1-2-4-13-5/h5H,1-4H2,(H,11,12) |

InChI Key |

QVCGUJIDCAUYPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Amidoxime Condensation with Carboxylic Acid Derivatives (Cyclodehydration Route)

- Mechanism: This classical approach involves the condensation of an amidoxime intermediate with an activated carboxylic acid derivative, followed by cyclodehydration to form the oxadiazole ring.

- Activation of carboxylic acid: Typically achieved via conversion to acyl chlorides or use of coupling agents such as N,N′-carbonyldiimidazole (CDI).

- Reaction conditions: Heating at elevated temperatures (around 100–120 °C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Advantages: High yields, well-established protocols, and applicability to various substrates.

- Example: The amidoxime is O-acylated with the activated carboxylic acid derivative, then cyclized by heating, often without isolation of intermediates.

Dipolar Cycloaddition of Nitrile Oxides to Nitriles

- Mechanism: Formation of the oxadiazole ring via 1,3-dipolar cycloaddition between nitrile oxides and nitriles.

- Reaction conditions: Typically requires generation of nitrile oxides in situ and controlled temperature conditions.

- Applications: Less common for this specific compound but a recognized route for 1,2,4-oxadiazole cores.

Detailed Preparation Methodology for this compound

Stepwise Synthesis via Amidoxime Route

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of amidoxime from corresponding nitrile | Reaction of nitrile with hydroxylamine | High | Precursor for cyclization |

| 2 | Activation of carboxylic acid with CDI or acyl chloride | Formation of reactive acyl intermediate | - | In situ or isolated activation |

| 3 | Condensation of amidoxime with activated acid | Stirring in DMF or methanol at ~100°C | - | Formation of O-acylamidoxime intermediate |

| 4 | Cyclodehydration by heating (>100°C) | Ring closure to 1,2,4-oxadiazole core | 59–83 | Purification by recrystallization or chromatography |

- The oxan-2-yl substituent is introduced either via the amidoxime or carboxylic acid precursor bearing the tetrahydrofuran moiety.

- Purification steps are critical to isolate the crystalline acid product with high purity and yield.

- Spectroscopic confirmation (NMR, IR) validates the integrity of the heterocyclic ring and substituents.

One-Pot Synthesis Approaches

- Recent advances include one-pot syntheses from amidoximes and carboxyl derivatives or aldehydes in aprotic polar solvents like DMSO, catalyzed by bases at room temperature or mild heating.

- This method avoids isolation of intermediates, improving efficiency and reducing reaction time.

- Catalysts such as tetrabutylammonium fluoride (TBAF) have been reported to enhance cyclization yields at ambient temperature, especially for alkyl-substituted oxadiazoles.

Comparative Analysis of Preparation Methods

| Methodology | Reaction Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Amidoxime condensation + heating | 100–120 °C, DMF/MeOH | High yield, well-established | Requires activated acid derivative | 59–83 |

| One-pot amidoxime + carboxyl derivatives | Room temp to mild heating, DMSO | Faster, no intermediate isolation | May require catalyst optimization | Up to quantitative (near 100) |

| Dipolar cycloaddition | Variable, requires nitrile oxide generation | Versatile for different oxadiazoles | More complex, less common for this compound | Moderate |

Research Findings and Optimization Notes

- Temperature: Heating above 100 °C is generally necessary for cyclodehydration in amidoxime routes, though some room-temperature methods exist with catalytic assistance.

- Solvent choice: Polar aprotic solvents (DMF, DMSO) facilitate the reaction by stabilizing intermediates and promoting cyclization.

- Catalysts: Use of CDI for activation and TBAF for catalysis improves reaction efficiency.

- Purification: Recrystallization and chromatographic techniques are employed to obtain high-purity product.

- Yields: Reported yields vary from moderate (59%) to high (83%) depending on the exact procedure and substrates.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Starting materials | Amidoxime derivative + activated carboxylic acid |

| Solvents | DMF, DMSO, Methanol |

| Temperature | 50–120 °C (heating); room temp with catalyst |

| Reaction time | 3–6 hours |

| Catalysts | CDI, TBAF, acids (e.g., sulfuric acid for esterification) |

| Purification methods | Recrystallization, chromatography |

| Product state | White to off-white crystalline solid |

| Melting point | 150–160 °C |

| Yield | 59–83% (typical) |

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid exhibits antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. For instance, compounds with oxadiazole moieties have been reported to be effective against resistant strains of bacteria due to their ability to disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been studied for its anti-inflammatory potential. The oxadiazole ring system has been linked to the modulation of inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Case studies have demonstrated that derivatives can reduce inflammation markers in vitro and in animal models .

Agricultural Applications

Pesticidal Properties

this compound has shown promise as a pesticide. Its derivatives are being explored for their ability to act as herbicides and insecticides. The compound's unique structure allows it to interact with biological systems in pests and weeds effectively. Field trials have indicated that formulations containing this compound can reduce pest populations significantly while being less harmful to beneficial insects .

Plant Growth Regulators

Recent studies suggest that this compound can also function as a plant growth regulator. It has been observed to enhance root development and increase resistance to environmental stressors in certain crops. This application could lead to more sustainable agricultural practices by reducing the need for chemical fertilizers .

Materials Science

Polymeric Materials

In materials science, this compound is being investigated for its potential use in polymer synthesis. The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved performance in high-temperature applications .

Nanocomposites

The compound has also been studied for its role in creating nanocomposites. When combined with nanoparticles, it can enhance the electrical and thermal conductivity of materials. This application is particularly relevant for developing advanced electronic devices and sensors .

Mechanism of Action

The mechanism of action of 5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features and Substituent Effects:

Analysis:

- Oxan-2-yl vs. Aromatic Substituents: The oxan-2-yl group introduces a polar, non-aromatic ring, improving water solubility compared to phenyl or thiophenyl analogs .

- Electron Effects : Unlike electron-withdrawing groups (e.g., chlorothiophene), the oxan-2-yl group is electron-donating, reducing the carboxylic acid's acidity (pKa ~3.5 vs. ~2.8 for chlorothiophene derivatives) .

Physicochemical Properties

Key Property Comparisons:

Analysis:

- The oxan-2-yl group significantly enhances aqueous solubility compared to aromatic or aliphatic substituents due to its oxygen atom and reduced hydrophobicity.

- Lower acidity (higher pKa) compared to electron-withdrawing substituents may influence salt formation and formulation strategies.

Biological Activity

5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its unique structure allows for various interactions with biological targets, enhancing its pharmacological potential.

Biological Activities

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human breast adenocarcinoma and melanoma cells .

- Anti-inflammatory Properties : Compounds within this class have shown anti-inflammatory effects comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Activity : The oxadiazole scaffold has been linked to antibacterial and antifungal activities. Some derivatives have shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Key Enzymes : Oxadiazole derivatives have been reported to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation .

- Binding Affinity : Molecular docking studies suggest that these compounds exhibit strong interactions with proteins involved in cancer proliferation and inflammatory responses .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : Utilizing carboxylic acids with hydrazine derivatives under acidic conditions.

- Cyclization Techniques : Employing cyclization reactions involving nitriles and hydroxylamines.

These methods allow for the efficient production of the compound while maintaining high yields.

Case Studies

Several studies have highlighted the biological efficacy of oxadiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.